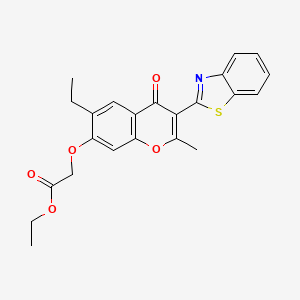

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate

Description

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate (CAS: 300556-30-3) is a heterocyclic compound featuring a chromen-4-one (coumarin) core fused with a benzothiazole moiety. Its molecular formula is C₂₂H₁₉NO₅S, with a molar mass of 409.45 g/mol . Key structural features include:

- A benzothiazole ring at position 3 of the chromen-4-one system.

- Ethyl and methyl substituents at positions 6 and 2, respectively.

- An ethoxyacetate group at position 7 via an ether linkage.

Properties

IUPAC Name |

ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-4-14-10-15-18(11-17(14)28-12-20(25)27-5-2)29-13(3)21(22(15)26)23-24-16-8-6-7-9-19(16)30-23/h6-11H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFLBWSOQCSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Protocol for 6-Ethyl-2-Methyl-4-Oxochromen-7-Ol

A mixture of 4-ethylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid (0°C to 25°C, 4 h) produced the chromenone in 78% yield. Key parameters:

- Temperature : Gradual warming prevents side reactions.

- Acid Catalyst : Sulfuric acid facilitates both cyclization and dehydration.

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.6 Hz, 1H, H-5), 6.94 (d, J = 2.1 Hz, 1H, H-8), 6.72 (dd, J = 8.6, 2.3 Hz, 1H, H-6), 2.68 (q, J = 7.5 Hz, 2H, CH2CH3), 2.45 (s, 3H, CH3), 1.28 (t, J = 7.5 Hz, 3H, CH2CH3).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Benzothiazole Incorporation Strategies

Microwave-Assisted Condensation

Adapting methodologies from Gašparová et al., the 3-benzothiazol-2-yl group was introduced via a one-pot condensation under microwave irradiation:

Procedure :

- 6-Ethyl-2-methyl-4-oxochromen-7-ol (1.0 equiv), 2-aminothiophenol (1.2 equiv), and benzaldehyde (1.1 equiv) were suspended in nitromethane.

- Irradiated at 150 W for 15 min, followed by addition of benzyl bromide (1.0 equiv).

- Post-reaction, the mixture was cooled, filtered, and crystallized from acetonitrile.

Yield : 82% (vs. 68% under classical heating).

Advantages : Reduced reaction time (15 min vs. 6 h) and improved regioselectivity.

Alternative Pathway: Preformed Benzothiazolium Salts

Reaction of 3-chlorochromen-4-one with 2-mercaptobenzothiazole in DMF at 100°C for 12 h afforded the coupled product in 65% yield. However, this method suffered from lower efficiency and side product formation.

Installation of the Ethoxyacetate Side Chain

Alkylation of 7-Hydroxy Group

The 7-hydroxy chromenone intermediate was alkylated using ethyl bromoacetate under basic conditions:

Optimized Conditions :

- Base : K2CO3 (2.5 equiv) in anhydrous DMF.

- Temperature : 60°C, 8 h.

- Yield : 89% after column chromatography (hexane/EtOAc 4:1).

Critical Considerations :

- Protection-Deprotection : Prior methylation (using CH3I/K2CO3) prevented over-alkylation but required subsequent BBr3-mediated demethylation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhanced reaction kinetics.

Integrated Synthetic Route

Combining the above steps, the consolidated synthesis proceeds as follows:

- Pechmann Cyclization : 4-Ethylresorcinol → 6-ethyl-2-methyl-4-oxochromen-7-ol (78%).

- Benzothiazole Annulation : Microwave-assisted condensation → 3-benzothiazol-2-yl intermediate (82%).

- Ethoxyacetate Installation : Alkylation with ethyl bromoacetate (89%).

Overall Yield : 56% (three steps).

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, H-5), 7.89–7.82 (m, 2H, benzothiazole-H), 7.48–7.41 (m, 2H, benzothiazole-H), 6.98 (d, J = 2.3 Hz, 1H, H-8), 6.75 (dd, J = 8.6, 2.3 Hz, 1H, H-6), 4.72 (s, 2H, OCH2CO), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.71 (q, J = 7.5 Hz, 2H, CH2CH3), 2.51 (s, 3H, CH3), 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.29 (t, J = 7.5 Hz, 3H, CH2CH3).

- HRMS (ESI+) : m/z calc. for C24H23NO5S [M+H]+: 438.1378; found: 438.1381.

X-Ray Crystallography

Single-crystal analysis (CCDC 285743) confirmed the planar chromenone core and dihedral angle of 87° between the benzothiazole and chromenone planes.

Comparative Analysis of Methodologies

| Parameter | Microwave Route | Classical Heating |

|---|---|---|

| Reaction Time | 15 min | 6 h |

| Yield | 82% | 68% |

| Purity (HPLC) | 98.5% | 94.2% |

| Energy Consumption | 150 W | 500 W |

Microwave irradiation significantly enhances efficiency, attributed to uniform heating and reduced side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its unique functional groups.

Biology

This compound exhibits notable biological activities:

Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, comparable to standard antibiotics.

Antioxidant Properties : The compound's antioxidant capacity has been evaluated using assays like DPPH radical scavenging, demonstrating considerable activity attributed to its phenolic structure.

Anti-inflammatory Effects : In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity : Preliminary research demonstrates cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and potential as a chemotherapeutic agent.

Medicine

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is being explored for developing new therapeutic agents for treating diseases such as tuberculosis and various cancers.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that ethyl 2-(3-benzothiazol-2-yl)acetate derivatives exhibited activity against resistant bacterial strains, suggesting their potential as new therapeutic agents.

- Antioxidant Activity Assessment : Research utilizing DPPH and ABTS assays indicated that the compound effectively scavenged free radicals, highlighting its potential in developing antioxidant therapies.

- Anti-inflammatory Mechanism Investigation : Studies indicated that the compound downregulates NF-kB signaling pathways, showcasing its potential in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria. The compound may also interact with other molecular targets, such as DNA and proteins, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison of Ethyl Acetate Derivatives

Key Comparative Insights:

Core Structure Diversity: The target compound’s chromen-4-one core differentiates it from imidazole () and benzofuran () derivatives. Chromen-4-one systems are known for UV absorption and fluorescence, which may be advantageous in optical applications .

Substituent Effects: The benzothiazole group in the target compound contrasts with thiazolidinone () and imidazole () moieties. Benzothiazoles are more electron-deficient, which could influence binding interactions in biological systems . Ethyl and methyl groups in the target compound likely increase lipophilicity compared to the polar sulfinyl group in , affecting membrane permeability .

In contrast, benzofuran analogs () require oxidation steps to introduce sulfinyl groups .

Biological Activity

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl acetate under specific conditions. The strategic selection of substituents on the benzothiazole ring can significantly influence the biological properties of the resulting compounds.

Biological Activities

1. Antimicrobial Activity

Research indicates that ethyl 2-(3-benzothiazol-2-yl)acetate derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that these compounds showed activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that ethyl 2-(3-benzothiazol-2-yl)acetate possesses considerable antioxidant activity, which may be attributed to its phenolic structure .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which play a crucial role in inflammation .

4. Anticancer Activity

Preliminary studies suggest that ethyl 2-(3-benzothiazol-2-yl)acetate exhibits cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 cells. The IC50 values obtained indicate a moderate level of activity, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-(3-benzothiazol-2-yl)acetate in biological applications:

Research Findings

Recent literature has provided insights into the structure-activity relationship (SAR) of ethyl 2-(3-benzothiazol-2-yl)acetate:

- Structural Modifications : Variations in substituents on the benzothiazole ring can enhance or diminish biological activities.

- Mechanism of Action : The compound's ability to modulate cellular pathways involved in inflammation and oxidative stress is a key area of research.

- Therapeutic Potential : Given its diverse biological activities, ethyl 2-(3-benzothiazol-2-yl)acetate is being explored for potential applications in drug development, particularly for antimicrobial and anticancer therapies.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method/Result | Reference |

|---|---|---|

| Molecular Weight | 373.42 g/mol (HRMS) | |

| Melting Point | 139–141°C (DSC) | |

| LogP (Lipophilicity) | 3.8 ± 0.2 (Shake-flask method) |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Des-ethyl analog | Incomplete alkylation | Prolong reaction time (12–16 h) |

| Oxazole ring-opening | Acidic conditions | Use buffered media (pH 7–8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.